molecular formula C22H20N2O3S B2984998 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 912880-58-1

3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2984998
CAS No.: 912880-58-1
M. Wt: 392.47
InChI Key: VGCZJNXOYCVYIV-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a high-purity synthetic compound offered for research and development purposes. This chemical features the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. While the specific properties of this particular analog are under investigation, thienopyrimidine derivatives have demonstrated significant potential across multiple therapeutic areas, including as antibacterial agents effective against multidrug-resistant Gram-positive pathogens such as MRSA, VISA, VRSA, and VRE . The structural motif is also recognized for its application in developing tyrosine kinase inhibitors , protoporphyrinogen IX oxidase (PPO) inhibitors for agricultural science , and as core scaffolds in anticancer research . Researchers will find this compound valuable for exploring structure-activity relationships, developing novel enzyme inhibitors, and investigating new therapeutic or agrochemical agents. The product is strictly for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or animal use. Proper handling procedures and secure storage in a sealed, dry environment at recommended temperatures are essential for maintaining stability.

Properties

CAS No.

912880-58-1

Molecular Formula

C22H20N2O3S

Molecular Weight

392.47

IUPAC Name

3-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20N2O3S/c1-3-27-18-9-7-17(8-10-18)24-21(25)20-19(11-12-28-20)23(22(24)26)14-16-6-4-5-15(2)13-16/h4-13H,3,14H2,1-2H3

InChI Key

VGCZJNXOYCVYIV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC(=C4)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions One common method includes the condensation of 4-ethoxybenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base This intermediate is then cyclized with thiourea under acidic conditions to yield the thieno[3,2-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and methylbenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be contextualized by comparing it to analogous thieno-pyrimidine-dione derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Thieno-Pyrimidine-Dione Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Pharmacological Notes Reference ID
3-(4-Ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₂₂H₂₁N₂O₃S 393.48 4-Ethoxyphenyl, 3-methylbenzyl N/A (Theoretical based on structural analogs) N/A
3-(3-Fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4-dione C₂₀H₁₆FN₂O₂S 367.40 3-Fluorophenyl, 3-methylbenzyl No reported bioactivity; structural analog
3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₁₃H₉FN₂O₂S 276.29 4-Fluorobenzyl >90% purity; used in kinase inhibition studies
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₁₂H₆F₂N₂O₂S 280.25 2,4-Difluorophenyl Halogenated analog; potential antiviral activity
3-(3,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₁₄H₁₂N₂O₂S 272.33 3,5-Dimethylphenyl Structural simplicity; no reported bioactivity

Key Observations from Comparative Analysis

Substituent Effects on Molecular Weight: The ethoxyphenyl and methylbenzyl groups in the target compound contribute to its higher molecular weight (393.48 g/mol) compared to simpler analogs like 3-(4-fluorobenzyl)thieno-pyrimidine-dione (276.29 g/mol) .

Synthetic Routes: Thieno-pyrimidine-diones are typically synthesized via cyclization reactions. For example, describes starting from thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and modifying substituents via nucleophilic substitution or condensation . The 3-methylbenzyl group in the target compound may be introduced via alkylation of the pyrimidine nitrogen, similar to methods used for 1-(4-tert-butylbenzyl)pyrimidine-2,4(1H,3H)-dione derivatives .

Biological Relevance: Fluorinated derivatives (e.g., 3-(2,4-difluorophenyl)- analogs) are associated with antiviral and kinase-inhibitory activities due to enhanced metabolic stability and target selectivity .

Structural Diversity :

  • Derivatives with bulkier substituents (e.g., cyclohexyl or tert-butyl groups) exhibit distinct conformational preferences, impacting receptor binding pockets .
  • The absence of a 3-methylbenzyl group in simpler analogs reduces steric hindrance, which may favor interactions with flat binding sites (e.g., DNA or ATP pockets) .

Biological Activity

3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, particularly in anticancer and anti-inflammatory applications. Understanding its biological activity is crucial for further development and therapeutic applications.

  • Molecular Formula : C24H20N4O4S
  • Molecular Weight : 460.51 g/mol
  • Purity : Typically 95% .

The compound primarily targets:

  • Epidermal Growth Factor Receptor (EGFR) Kinase : Inhibition of EGFR kinase disrupts downstream signaling pathways such as PI3K/Akt and MAPK, which play vital roles in cell proliferation and survival.
  • Microtubules : The compound inhibits tubulin polymerization, affecting mitotic spindle formation and thereby disrupting cell division .

Antiproliferative Effects

Research indicates that this compound exhibits potent antiproliferative activity with low half-maximal inhibitory concentration (IC50) values. For instance, studies have shown IC50 values indicating effective inhibition of cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines. For example, it showed high efficacy against human breast cancer cells with IC50 values in the nanomolar range.
  • Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In animal models, it reduced inflammation markers and exhibited protective effects against inflammatory damage .

Research Findings

A detailed analysis of the biological activity reveals the following findings:

Study FocusResult SummaryReference
Antiproliferative ActivitySignificant inhibition of cancer cell proliferation with low IC50 values.
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in treated models.
Target InteractionInhibits EGFR kinase and disrupts microtubule formation.

Q & A

Q. What synthetic methodologies are employed for the preparation of 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves alkylation of intermediate thieno[2,3-d]pyrimidine scaffolds. For example, a core intermediate (e.g., 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) is reacted with substituted benzyl chlorides (e.g., 3-methylbenzyl chloride) in dimethylformamide (DMF) under alkaline conditions (potassium carbonate as a catalyst). Reaction optimization includes temperature control (80–100°C) and monitoring via TLC/HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on 1H NMR spectroscopy (e.g., using a 150EX chromatograph with a C18 column, 25-min analysis cycle) to confirm substituent positions and purity. Key spectral markers include aromatic proton shifts (δ 6.8–7.5 ppm for ethoxyphenyl and methylbenzyl groups) and thienopyrimidine backbone signals (δ 2.4–3.1 ppm for methyl groups) . Mass spectrometry (MS) further confirms molecular weight accuracy (±2 ppm).

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing substituents at the N1 position?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity.
  • Catalyst screening : Potassium carbonate outperforms weaker bases in promoting alkylation.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions.
  • Substituent steric effects : Bulky benzyl groups (e.g., 3-methylbenzyl) may require longer reaction times (12–24 h) .

Q. What strategies address contradictions in reported antimicrobial efficacy data?

Discrepancies in activity (e.g., against Staphylococcus aureus) may arise from:

  • Strain variability : Use standardized clinical strains (e.g., ATCC 25923) for comparisons.
  • Assay conditions : Control for broth microdilution parameters (pH, inoculum size).
  • Compound purity : Validate via HPLC (>95% purity) and NMR to exclude impurities affecting bioactivity .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

In silico tools like SwissADME or Molinspiration can estimate:

  • Lipophilicity (LogP) : Critical for membrane permeability.
  • Topological polar surface area (TPSA) : Predicts blood-brain barrier penetration.
  • Drug-likeness : Compliance with Lipinski’s rules (e.g., molecular weight <500 Da, hydrogen bond donors <5). Example: A related thienopyrimidine derivative showed a TPSA of 85 Ų, suggesting moderate oral bioavailability .

Q. How to resolve regioselectivity challenges during alkylation at the N1 position?

Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups on benzyl chlorides favor N1 over O-alkylation.
  • Steric hindrance : Bulky substituents (e.g., 3-methylbenzyl) direct alkylation to less hindered sites.
  • Reaction monitoring : Use LC-MS to track intermediate formation and adjust conditions dynamically .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results in different cell lines?

  • Cell line specificity : Test across diverse models (e.g., HEK293 vs. HepG2) to identify tissue-selective toxicity.
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic pathways.
  • Mitochondrial toxicity screening : Measure ATP levels to rule out off-target effects .

Methodological Tables

Parameter Optimized Condition Reference
Alkylation solventDMF
CatalystK₂CO₃
Reaction temperature80°C
Purity validation1H NMR (C18 column, 25 min)
Antimicrobial testing strainS. aureus ATCC 25923

Key Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols .
  • Prioritize peer-reviewed journals (e.g., Acta Crystallographica) for structural data .
  • Cross-validate bioactivity claims with orthogonal assays (e.g., MIC + time-kill curves) .

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